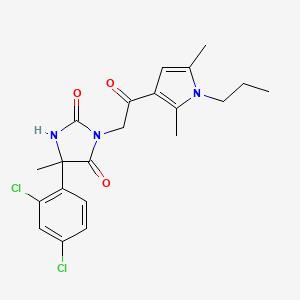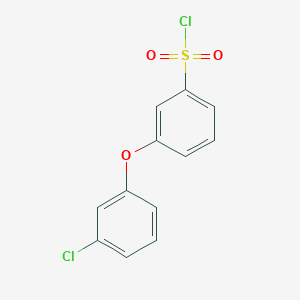
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and pyrrole derivatives. The key steps may involve:
Condensation Reactions: Combining the 2,4-dichlorophenyl derivative with a suitable pyrrole derivative under acidic or basic conditions.
Cyclization: Formation of the imidazolidine ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting various cellular processes such as gene expression, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylimidazolidine-2,4-dione: A structurally similar compound with different substituents on the phenyl ring.
3-(2-Oxoethyl)-5-methylimidazolidine-2,4-dione: A compound with a similar imidazolidine core but different side chains.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C21H23Cl2N3O3 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-5-8-25-12(2)9-15(13(25)3)18(27)11-26-19(28)21(4,24-20(26)29)16-7-6-14(22)10-17(16)23/h6-7,9-10H,5,8,11H2,1-4H3,(H,24,29) |
Clave InChI |
YZHPRPCSKOPESB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=CC(=C1C)C(=O)CN2C(=O)C(NC2=O)(C)C3=C(C=C(C=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)

![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)

![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)

![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
